molecular formula C21H28BNO6 B578445 1-tert-Butyl 7-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,7-dicarboxylate CAS No. 1256360-02-7

1-tert-Butyl 7-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,7-dicarboxylate

Cat. No.: B578445
CAS No.: 1256360-02-7
M. Wt: 401.266
InChI Key: RHAYTFMMPLYQOL-UHFFFAOYSA-N
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Description

1-tert-Butyl 7-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,7-dicarboxylate (CAS: 1256360-02-7) is a boronate-containing indole derivative with dual carboxylate ester functionalities. The compound features a tert-butyl ester at the 1-position, a methyl ester at the 7-position, and a pinacol boronate ester at the 3-position of the indole core. This structural design makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex aryl- or heteroaryl-substituted indoles for pharmaceutical and materials science applications .

Properties

IUPAC Name

1-O-tert-butyl 7-O-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1,7-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28BNO6/c1-19(2,3)27-18(25)23-12-15(22-28-20(4,5)21(6,7)29-22)13-10-9-11-14(16(13)23)17(24)26-8/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAYTFMMPLYQOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC=C3C(=O)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682323
Record name 1-tert-Butyl 7-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,7-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256360-02-7
Record name 1-tert-Butyl 7-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,7-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

Compounds with similar structures have been used in the synthesis of biologically active natural products like indiacen a and indiacen b. These natural products have various biological activities, suggesting that the compound could interact with multiple targets.

Mode of Action

The tert-butyl group in the compound is known for its unique reactivity pattern in chemical transformations. This suggests that the compound could interact with its targets through unique chemical reactions, leading to changes in the targets’ functions.

Biochemical Pathways

The tert-butyl group’s involvement in biosynthetic and biodegradation pathways is highlighted. This suggests that the compound could affect these pathways, leading to downstream effects.

Biological Activity

1-tert-Butyl 7-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,7-dicarboxylate (CAS No. 1256360-02-7) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The compound features an indole core substituted with a tert-butyl group and a dioxaborolane moiety. Its molecular formula is C20H28BNO4C_{20}H_{28}BNO_{4} with a molecular weight of approximately 356.25 g/mol .

Biological Activity Overview

Research indicates that compounds containing indole derivatives often exhibit significant biological activities, including anti-cancer properties and enzyme inhibition. The specific biological activities of this compound can be categorized as follows:

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. The compound's structural similarity to known anticancer agents suggests potential efficacy against various cancer cell lines.

Case Study:
A study demonstrated that indole derivatives can inhibit the growth of leukemia cell lines (MV4;11 and MOLM-13) with IC50 values in the low nanomolar range. While specific data for this compound is limited, its structural analogs have shown promising results in similar assays .

Enzyme Inhibition

The dioxaborolane group is known for its ability to interact with biological macromolecules and may play a role in enzyme inhibition.

Mechanism of Action:
Dioxaborolanes can form reversible covalent bonds with nucleophilic residues in enzymes, potentially leading to inhibition. This mechanism has been observed in other compounds featuring similar functional groups .

In Vitro Studies

In vitro studies on related compounds have shown significant inhibition of cell proliferation in various cancer models. For instance:

CompoundCell LineIC50 (nM)
Compound AMV4;116
Compound BMOLM-1336

These findings suggest that the indole framework could contribute to similar activities in our compound of interest .

Pharmacokinetics

Although direct pharmacokinetic data for this specific compound is not available, studies on structurally similar indoles indicate favorable absorption and distribution characteristics when administered orally. For example, related compounds achieved significant plasma concentrations following oral administration .

Scientific Research Applications

Medicinal Chemistry

This compound has been explored for its potential as a pharmaceutical agent. The indole framework is known for its biological activity, and modifications like the addition of boron-containing groups can enhance its pharmacological properties. Research indicates that derivatives of indole can exhibit anti-cancer and anti-inflammatory activities.

Case Study: Anticancer Activity

In vitro studies have shown that indole derivatives can induce apoptosis in cancer cells. The incorporation of the boron moiety may improve the selectivity and potency of these compounds against specific cancer types.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical transformations, making it useful in the development of new synthetic pathways.

Synthetic Pathways

The presence of the dioxaborolane group facilitates cross-coupling reactions, such as Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in complex organic molecules.

Reaction TypeDescriptionReference
Suzuki-Miyaura CouplingFormation of biaryl compounds
C-H ActivationFunctionalization of C-H bonds

Materials Science

Due to its unique chemical structure, this compound can be utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The indole unit can contribute to electronic properties that are beneficial for these applications.

Case Study: OLED Applications

Research has indicated that indole-based compounds can improve the efficiency and stability of OLEDs. Their ability to facilitate charge transport makes them suitable candidates for use in electronic devices.

Comparison with Similar Compounds

Key Properties :

  • Purity : ≥96% (HPLC)
  • Storage : Stable at -20°C under argon to prevent boronate hydrolysis .
  • Applications : Used in academic and industrial research for synthesizing bioactive molecules, particularly in oncology and neurodegenerative disease drug discovery .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

1-tert-Butyl-7-ethyl 3-Bromoindazole-1,7-dicarboxylate (CAS not provided)

  • Key Differences :
    • Replaces the 3-boronate group with a bromo substituent.
    • Uses an ethyl ester at the 7-position instead of methyl.
  • Reactivity : The bromo group enables Buchwald-Hartwig amination or traditional cross-coupling but requires a separate boronic acid partner for Suzuki reactions, unlike the boronate-containing target compound .
  • Synthetic Utility : Less efficient in one-step coupling due to the need for external boron reagents .

tert-Butyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (CAS not provided)

  • Key Differences :
    • Boronate ester at the 5-position instead of the 3-position.
    • Lacks the 7-methyl carboxylate group.
  • Reactivity : Positional isomerism affects regioselectivity in cross-coupling; the 5-boronate may exhibit steric hindrance in certain reactions compared to the 3-substituted analogue .
  • Stability : Similar storage requirements (-20°C, argon) but lower steric protection at the 1-position due to the absence of a 7-substituent .

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indole (CAS not provided)

  • Key Differences :
    • Boronate at the 4-position with a 1-methyl group instead of tert-butyl and methyl esters.
  • Applications : Primarily used in small-molecule libraries rather than targeted drug synthesis .

Comparative Data Table

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Reactivity Stability Conditions
Target Compound 3-Boronate, 1-t-Bu, 7-Me esters 443.3 (calc.) High Suzuki reactivity due to electron-deficient boronate and ester groups -20°C, argon
1-tert-Butyl-7-ethyl 3-Bromoindazole-1,7-dicarboxylate 3-Bromo, 1-t-Bu, 7-Et esters ~420 (calc.) Requires Pd catalysis for coupling; slower than boronate derivatives Room temperature (stable)
tert-Butyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate 5-Boronate, 1-t-Bu ester 369.3 (calc.) Moderate Suzuki reactivity due to steric hindrance at 5-position -20°C, argon
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indole 4-Boronate, 1-Me 271.2 (calc.) Lower reactivity in electron-rich environments -20°C, inert atmosphere

Stability and Handling

  • The tert-butyl group at the 1-position enhances steric protection against nucleophilic attack, improving shelf life compared to methyl-substituted analogues .
  • Bromo-substituted derivatives (e.g., ) are more stable at room temperature but lack the versatility of in situ coupling .

Pharmacological Relevance

  • The target compound’s dual ester groups improve solubility in polar aprotic solvents (e.g., DMSO), facilitating its use in high-throughput screening compared to non-esterified boronate indoles .
  • Analogues with thiophene or pyridine substituents (e.g., ) exhibit distinct intermolecular interactions in crystallography but lack boronate-mediated reactivity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-tert-Butyl 7-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,7-dicarboxylate?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed borylation of a halogenated indole precursor. For example, a tert-butyl-protected indole intermediate undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ as a catalyst and potassium acetate as a base in anhydrous dioxane at 80–100°C . Workup involves extraction with dichloromethane, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How is this compound characterized to confirm its structural integrity and purity?

  • Methodological Answer : Characterization employs a combination of:

  • NMR Spectroscopy : ¹H, ¹³C, and ¹¹B NMR to confirm the presence of the tert-butyl group (δ ~1.3 ppm), methyl ester (δ ~3.8 ppm), and boronate moiety (¹¹B NMR δ ~30 ppm) .
  • Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion peaks matching the exact mass (e.g., C₂₃H₃₁BNO₆, expected [M+H]⁺ 436.2152).
  • TLC/HPLC : Purity assessment using silica TLC (Rf ~0.4 in 1:9 EtOAc/hexanes) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : The boronic ester group enables its use in Suzuki-Miyaura cross-coupling reactions to form biaryl or heteroaryl linkages. For instance, coupling with aryl halides under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O at 80°C) introduces substituents at the indole’s 3-position . The tert-butyl and methyl ester groups act as orthogonal protecting groups, allowing selective deprotection for further functionalization .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence reaction outcomes in cross-coupling?

  • Methodological Answer : The tert-butyl group at the indole’s 1-position sterically shields the adjacent carbonyl, reducing unintended side reactions (e.g., ester hydrolysis). However, in Suzuki couplings, excessive steric hindrance can slow transmetallation. Optimization involves:

  • Catalyst Selection : Bulky ligands like SPhos or RuPhos improve coupling efficiency with hindered substrates.
  • Temperature : Elevated temperatures (90–110°C) enhance reaction rates without compromising boronate stability .

Q. What competing reaction pathways arise during its use in multi-step syntheses?

  • Methodological Answer : Key competing pathways include:

  • Protodeboronation : Acidic or protic conditions (e.g., aqueous workups) can hydrolyze the boronate. Mitigation involves neutral pH buffers and anhydrous solvents.
  • Ester Migration : Under basic conditions, the methyl ester may migrate; monitoring via ¹H NMR (δ 3.8 ppm for methyl ester) ensures stability .

Q. How can regioselectivity challenges in functionalizing the indole core be addressed?

  • Methodological Answer : The boronate at C3 directs electrophilic substitution to C5 or C6. For regioselective modifications:

  • Directed ortho-Metalation : Use of LDA or TMPLi at –78°C in THF to deprotonate C5, followed by quenching with electrophiles.
  • Transition-Metal Catalysis : Pd-mediated C–H activation at C5 using directing groups (e.g., pyridine) .

Q. What analytical methods are critical for detecting degradation products during storage?

  • Methodological Answer : Stability studies under ambient, refrigerated (4°C), and inert (argon) conditions are monitored via:

  • HPLC-MS : Detects hydrolyzed boronic acid (retention time shift) or ester degradation.
  • ¹¹B NMR : Identifies boronate decomposition (appearance of B(OH)₂ signals at δ ~10 ppm) .

Q. How do solvent polarity and temperature affect the compound’s stability in catalytic reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the boronate but may promote ester hydrolysis. Optimal stability is achieved in anhydrous THF or toluene at ≤80°C. Thermal gravimetric analysis (TGA) confirms decomposition thresholds (~150°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-Butyl 7-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,7-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-tert-Butyl 7-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,7-dicarboxylate

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